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Compound of Interest

Compound Name:
4-Chloro-6-ethyl-2-

phenylpyrimidine

Cat. No.: B1367399 Get Quote

A comprehensive review of the available scientific literature and chemical databases reveals a

significant lack of specific information for the compound 4-Chloro-6-ethyl-2-
phenylpyrimidine. While numerous structurally similar pyrimidine derivatives have been

synthesized and studied, data pertaining to the exact molecule with an ethyl group at the 6-

position, a phenyl group at the 2-position, and a chloro group at the 4-position of the pyrimidine

ring is not readily available in public databases.

This guide will, therefore, address the IUPAC nomenclature of the specified compound and

provide a detailed overview of closely related analogs for which scientific data has been

published. This comparative approach aims to offer valuable insights for researchers,

scientists, and drug development professionals interested in this class of compounds.

IUPAC Nomenclature
The correct IUPAC name for the requested compound, based on the systematic naming rules

for organic chemistry, is indeed 4-chloro-6-ethyl-2-phenylpyrimidine. The numbering of the

pyrimidine ring dictates the locants for the substituents.

Analysis of Structurally Related Compounds
To provide a useful technical resource, this section will discuss the properties and synthesis of

key analogs of 4-Chloro-6-ethyl-2-phenylpyrimidine. The available data for these related
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molecules can serve as a predictive tool for the potential characteristics and synthetic routes

for the target compound.

4-Chloro-6-methyl-2-phenylpyrimidine
A close analog where the ethyl group at the 6-position is replaced by a methyl group is 4-

chloro-6-methyl-2-phenylpyrimidine.

Table 1: Physicochemical Properties of 4-Chloro-6-methyl-2-phenylpyrimidine

Property Value

Molecular Formula C₁₁H₉ClN₂

Molecular Weight 204.66 g/mol

IUPAC Name 4-chloro-6-methyl-2-phenylpyrimidine

CAS Number 29509-92-0

Data sourced from PubChem CID 598255.

4-Chloro-6-(2-ethyl-phenyl)-pyrimidine
In this analog, the ethyl group is attached to a phenyl ring at the 6-position.

Table 2: Physicochemical Properties of 4-Chloro-6-(2-ethyl-phenyl)-pyrimidine

Property Value

Molecular Formula C₁₂H₁₁ClN₂

Molecular Weight 218.68 g/mol

IUPAC Name 4-chloro-6-(2-ethylphenyl)pyrimidine

Data sourced from commercial supplier catalogs.[1]

4-Chloro-6-ethyl-5-fluoropyrimidine
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This analog features an ethyl group at the 6-position but lacks the phenyl group at the 2-

position and includes a fluoro group at the 5-position. It is a known intermediate in the

synthesis of the antifungal drug Voriconazole.[2]

Table 3: Physicochemical Properties of 4-Chloro-6-ethyl-5-fluoropyrimidine

Property Value

Molecular Formula C₆H₆ClFN₂

Molecular Weight 160.58 g/mol

IUPAC Name 4-chloro-6-ethyl-5-fluoropyrimidine

CAS Number 137234-74-3

Data sourced from PubChem CID 16743445.[2]

Potential Synthesis Strategies
While a specific protocol for 4-Chloro-6-ethyl-2-phenylpyrimidine is not documented, a

general synthetic approach can be proposed based on established pyrimidine syntheses. The

key intermediate would likely be the corresponding pyrimidin-4-one.

A plausible synthetic workflow is outlined below:

Ethyl propionylacetate

6-Ethyl-2-phenylpyrimidin-4(3H)-one

Condensation

Benzamidine

4-Chloro-6-ethyl-2-phenylpyrimidine

Chlorination

Phosphoryl chloride (POCl3)
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Caption: Proposed synthesis of 4-Chloro-6-ethyl-2-phenylpyrimidine.

Experimental Protocol (Hypothetical):

Synthesis of 6-Ethyl-2-phenylpyrimidin-4(3H)-one:

A mixture of ethyl propionylacetate and benzamidine hydrochloride would be refluxed in a

suitable solvent such as ethanol in the presence of a base like sodium ethoxide.

The reaction progress would be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture would be cooled, and the product precipitated,

filtered, and purified by recrystallization.

Chlorination to 4-Chloro-6-ethyl-2-phenylpyrimidine:

The 6-Ethyl-2-phenylpyrimidin-4(3H)-one would be treated with a chlorinating agent, most

commonly phosphoryl chloride (POCl₃), often with a catalytic amount of a tertiary amine

such as N,N-dimethylaniline.

The reaction would be heated to reflux.

After completion, the excess POCl₃ would be carefully quenched with ice water.

The product would be extracted with an organic solvent (e.g., dichloromethane or ethyl

acetate), washed, dried, and purified using column chromatography.

Potential Biological Activity and Applications in
Drug Development
The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, with

derivatives exhibiting a wide range of biological activities. Given the structural similarities to

known bioactive molecules, 4-Chloro-6-ethyl-2-phenylpyrimidine could potentially be

investigated for various therapeutic applications.
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For instance, substituted pyrimidines are known to act as:

Kinase inhibitors: Many kinase inhibitors feature a pyrimidine core that mimics the adenine

ring of ATP, competing for the enzyme's binding site.

Antimicrobial agents: The pyrimidine ring is a core component of several antifungal and

antibacterial drugs.

Central nervous system (CNS) agents: Certain pyrimidine derivatives have shown activity as

modulators of CNS receptors.

The specific biological profile of 4-Chloro-6-ethyl-2-phenylpyrimidine would need to be

determined through in vitro and in vivo screening assays. The chloro substituent at the 4-

position provides a reactive handle for further chemical modification, allowing for the synthesis

of a library of derivatives to explore structure-activity relationships (SAR).

Conclusion
While a dedicated technical guide on 4-Chloro-6-ethyl-2-phenylpyrimidine cannot be

compiled due to the absence of specific data in the public domain, this document provides a

foundational understanding based on its IUPAC name and the known properties and synthesis

of closely related analogs. The proposed synthetic route and the discussion on potential

biological activities offer a starting point for researchers and drug development professionals

interested in exploring this specific chemical entity. Further experimental investigation is

required to elucidate the precise chemical, physical, and biological characteristics of 4-Chloro-
6-ethyl-2-phenylpyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.chembk.com/en/chem/4-chloro-5-fluoro-6-ethylpyrimidine
https://www.benchchem.com/product/b1367399#4-chloro-6-ethyl-2-phenylpyrimidine-iupac-name
https://www.benchchem.com/product/b1367399#4-chloro-6-ethyl-2-phenylpyrimidine-iupac-name
https://www.benchchem.com/product/b1367399#4-chloro-6-ethyl-2-phenylpyrimidine-iupac-name
https://www.benchchem.com/product/b1367399#4-chloro-6-ethyl-2-phenylpyrimidine-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1367399?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

